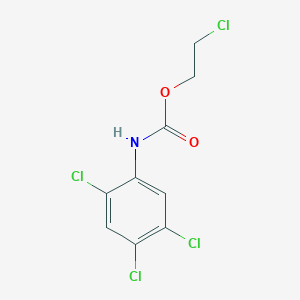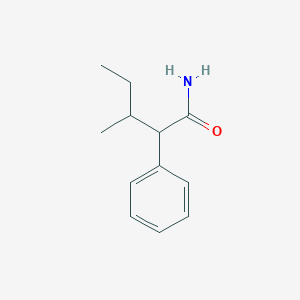
3-Methyl-2-phenylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-phenylpentanamide is an organic compound with a molecular formula of C12H17NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylpentanamide typically involves the amidation reaction between an appropriate carboxylic acid derivative and an amine. One common method is the reaction of 3-Methyl-2-phenylpentanoic acid with ammonia or an amine under dehydrating conditions to form the amide bond. The reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate the formation of the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the purification of starting materials, controlled addition of reagents, and efficient removal of by-products. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
3-Methyl-2-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide to an amine or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
3-Methyl-2-phenylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-Methyl-2-phenylpentanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group may engage in hydrophobic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
3-Methyl-2-pentanone: An aliphatic ketone with similar structural features but different functional groups.
2-Methyl-3-pentanamine: An amine with a similar carbon skeleton but different functional groups.
Amphetamines: Compounds with a phenethylamine structure that exhibit sympathomimetic activity.
Uniqueness
3-Methyl-2-phenylpentanamide is unique due to its specific amide functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds
属性
CAS 编号 |
14387-58-7 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-methyl-2-phenylpentanamide |
InChI |
InChI=1S/C12H17NO/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H2,13,14) |
InChI 键 |
JZWSIXOLZMBMNT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


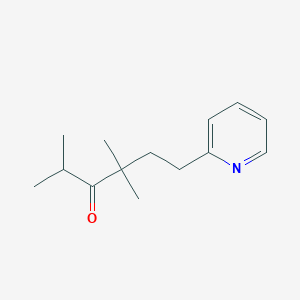
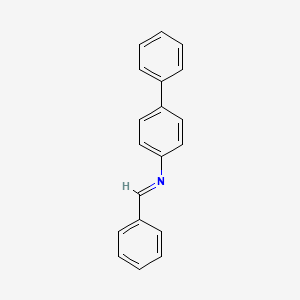
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)



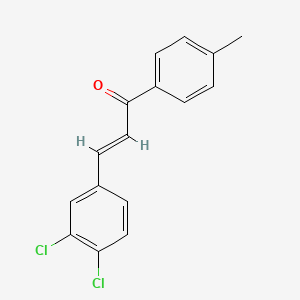
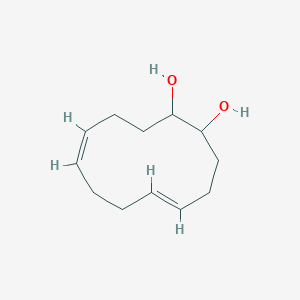

![3-(3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11962347.png)
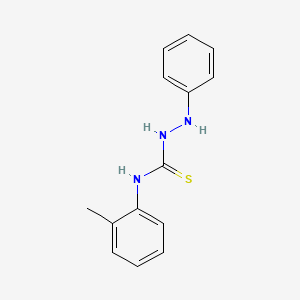
![(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11962358.png)
